N-(2-methylphenyl)-2-phenoxyacetamide
Description
N-(2-Methylphenyl)-2-phenoxyacetamide is an acetamide derivative featuring a 2-methylphenyl group attached to the nitrogen atom and a phenoxy moiety at the acetyl position. Such derivatives often serve as intermediates for heterocyclic compounds or bioactive molecules .
Properties
CAS No. |
69047-44-5 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)11-18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
HDXOXQGGFBZOKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Variations in N-Substituents
The nature of the N-substituent significantly influences reactivity, physicochemical properties, and biological activity. Key comparisons include:
Key Findings :
Variations in Phenoxy Substituents
Modifications to the phenoxy group impact pharmacological activity:
Key Findings :
- Electron-withdrawing or bulky substituents (e.g., bromo, nitro) on the phenoxy ring enhance bioactivity. For example, 4-bromo derivatives exhibit cytotoxic effects comparable to standard drugs .
- Unsubstituted phenoxy groups, as in the target compound, may result in reduced potency due to lower electronic modulation .
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